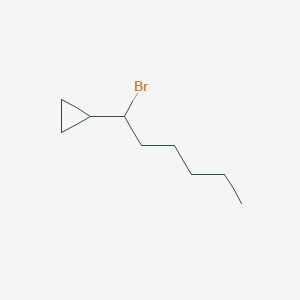
(1-Bromohexyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromohexyl)cyclopropane is an organic compound with the molecular formula C9H17Br. It consists of a cyclopropane ring substituted with a 1-bromohexyl group. This compound is part of the cyclopropane family, known for their strained ring structures and unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For (1-Bromohexyl)cyclopropane, a typical synthetic route might involve the reaction of a suitable alkene with a brominated carbene . The reaction conditions often include the use of a strong base like potassium hydroxide (KOH) to generate the carbene in situ from a precursor such as bromoform .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromohexyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form hexylcyclopropane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or alcohols depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Reduction: Reducing agents such as LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of hexylcyclopropane derivatives.
Reduction: Hexylcyclopropane.
Oxidation: Cyclopropyl ketones or alcohols.
Applications De Recherche Scientifique
(1-Bromohexyl)cyclopropane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Bromohexyl)cyclopropane involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromocyclopropane: Similar in structure but lacks the hexyl group, making it less complex.
Cyclopropyl bromide: Another simple brominated cyclopropane derivative.
Hexylcyclopropane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
(1-Bromohexyl)cyclopropane is unique due to the presence of both the cyclopropane ring and the 1-bromohexyl group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
1-bromohexylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-9(10)8-6-7-8/h8-9H,2-7H2,1H3 |
Clé InChI |
VXBZBFPNAOCQBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1CC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)


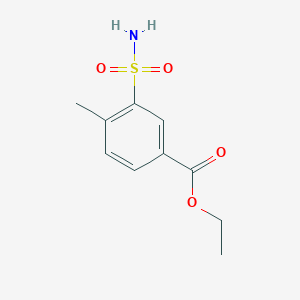
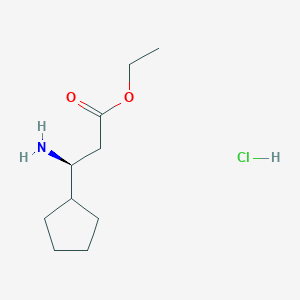
![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)
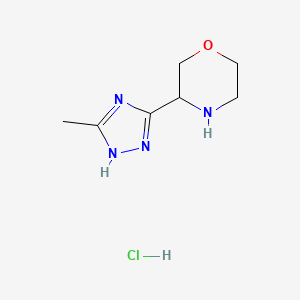
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)

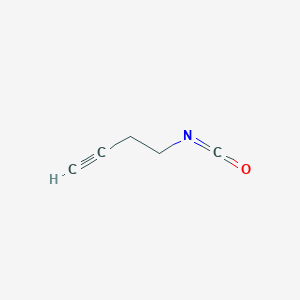
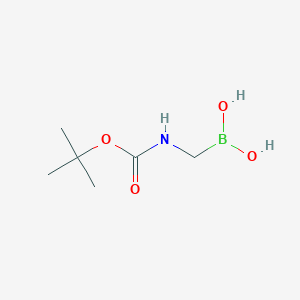
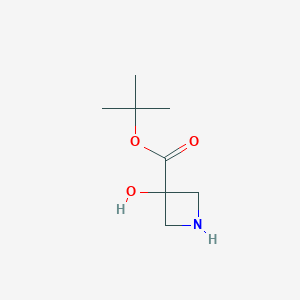
![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
![3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)
